Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

Immuno-oncology IDO1 inhibitor Tryptophan metabolism

Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is an indole-2-carboxylate derivative that serves as a versatile building block and intermediate in the synthesis of complex indole-containing molecules. It is characterized by the presence of a benzyloxy protecting group at the 5-position of the indole ring and a methyl ester at the 2-position, with a molecular weight of 281.31 g/mol and a purity standard of 97%.

Molecular Formula C17H15NO3
Molecular Weight 281.3 g/mol
CAS No. 55581-41-4
Cat. No. B1309490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(Benzyloxy)-1H-indole-2-carboxylate
CAS55581-41-4
Molecular FormulaC17H15NO3
Molecular Weight281.3 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3
InChIInChI=1S/C17H15NO3/c1-20-17(19)16-10-13-9-14(7-8-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3
InChIKeyZLVQXIOLOMFGEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate (CAS 55581-41-4): Procurement and Selection Guide


Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is an indole-2-carboxylate derivative that serves as a versatile building block and intermediate in the synthesis of complex indole-containing molecules . It is characterized by the presence of a benzyloxy protecting group at the 5-position of the indole ring and a methyl ester at the 2-position, with a molecular weight of 281.31 g/mol and a purity standard of 97% . This compound is utilized in a range of chemical reactions, including Suzuki–Miyaura couplings and the preparation of indole and quinoline carbothioic acid amide derivatives . Its structural features make it a valuable scaffold for medicinal chemistry programs targeting areas such as enzyme inhibition, antiviral research, and neuroscience .

Why Generic Substitution Fails: Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate (55581-41-4) is Not Interchangeable


Substituting Methyl 5-(benzyloxy)-1H-indole-2-carboxylate with seemingly similar indole-2-carboxylate analogs, such as the 5-hydroxy or 5-methoxy derivatives, or even the ethyl ester variant, can lead to significant deviations in physicochemical properties and biological activity . The benzyloxy group at the 5-position is not merely a spectator substituent; it is a key determinant of the compound's lipophilicity (LogP ~3.7-3.9) , metabolic stability, and molecular recognition profile [1]. This specific substitution pattern enables unique interactions with biological targets, as evidenced by its potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) [2], a property not shared equally by its structural cousins. Therefore, for projects where precise physicochemical properties or target engagement is critical, direct procurement of this specific CAS number is scientifically necessary.

Quantitative Evidence Guide: Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate (55581-41-4) vs. Comparators


Potent IDO1 Inhibition: A Key Differentiator for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate

Methyl 5-(benzyloxy)-1H-indole-2-carboxylate exhibits potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 13 nM in a mouse cellular assay [1]. This is in stark contrast to a comparator indole derivative (BDBM50454801) which showed an IC50 of 1000 nM under similar conditions [2]. This represents a 77-fold increase in potency. The benzyloxy group appears to be a critical structural feature for achieving high-affinity binding to the IDO1 enzyme.

Immuno-oncology IDO1 inhibitor Tryptophan metabolism

Lipophilicity Comparison: Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate vs. 5-Hydroxy Analog

The calculated lipophilicity (LogP) of Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is approximately 3.7-3.9 , which is substantially higher than that of the 5-hydroxy analog, methyl 5-hydroxy-1H-indole-2-carboxylate (LogP estimated ~1.5) . This difference of ~2.2 log units means the benzyloxy compound is predicted to be over 100 times more lipophilic, a critical property influencing membrane permeability and plasma protein binding.

Drug-likeness ADME LogP

Synthetic Versatility: The Benzyloxy Group as a Handle for Further Functionalization

The benzyloxy group at the 5-position is not just a structural feature; it is a strategically placed protecting group that can be selectively removed under hydrogenolytic conditions to reveal a free 5-hydroxy group [1]. This contrasts with the 5-methoxy analog, where the methyl ether is more stable and requires harsher conditions for deprotection [2]. This orthogonal reactivity makes Methyl 5-(benzyloxy)-1H-indole-2-carboxylate a superior intermediate for multistep syntheses where late-stage deprotection is required.

Synthetic intermediate Protecting group C-C coupling

Purity Benchmark: Commercial Availability at 97% Standard

Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is commercially available with a standard purity of 97% , which is a critical specification for ensuring reproducible results in research and industrial applications. While other indole-2-carboxylate analogs may be available at lower or unspecified purities, this compound's established 97% benchmark from reputable suppliers minimizes the risk of introducing unknown impurities that could confound biological assays or lead to low yields in chemical reactions.

Quality control Reproducibility Procurement

Optimal Application Scenarios for Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate (55581-41-4)


IDO1 Inhibitor Lead Optimization

Given its potent IC50 of 13 nM against mouse IDO1 [1], Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is an ideal starting point for medicinal chemistry campaigns focused on developing novel immunotherapeutic agents. The benzyloxy group can be systematically varied to explore structure-activity relationships (SAR) around the 5-position, while the methyl ester at the 2-position serves as a handle for further derivatization. Procurement of this compound enables the rapid generation of focused libraries to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of Complex Indole Alkaloids and Pharmaceuticals

As a key intermediate, Methyl 5-(benzyloxy)-1H-indole-2-carboxylate is highly valuable in the total synthesis of complex indole alkaloids and pharmaceutically relevant molecules . The orthogonal protecting groups (benzyl ether and methyl ester) allow for selective functionalization at the 5-position and the 2-carboxylate, respectively. This makes it a strategic building block for constructing the indole cores found in numerous natural products and drug candidates, particularly those requiring a late-stage deprotection to reveal a 5-hydroxyindole motif.

Glycine Binding Site Antagonist Development

Research has established that substituted indole-2-carboxylates are potent antagonists of the glycine binding site associated with the NMDA receptor [2]. Methyl 5-(benzyloxy)-1H-indole-2-carboxylate represents a core scaffold for this activity. Its procurement allows researchers to explore modifications to the 5-benzyloxy group to probe the 'north-eastern' region of the glycine binding pocket, a strategy documented in medicinal chemistry literature for developing novel treatments for neurological disorders.

Antiviral Agent Discovery

Indole-2-carboxylate derivatives, including those related to Methyl 5-(benzyloxy)-1H-indole-2-carboxylate, have demonstrated antiviral potential with reported IC50 values in the low micromolar range (e.g., 3.11 μM to 32.37 μM) . While the exact mechanism may vary, this scaffold is a validated starting point for the development of new antiviral therapeutics. Procurement of this compound facilitates the synthesis and testing of novel analogs for activity against a range of viral targets, including integrase and other viral enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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